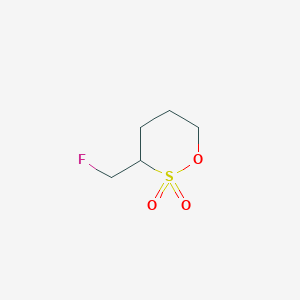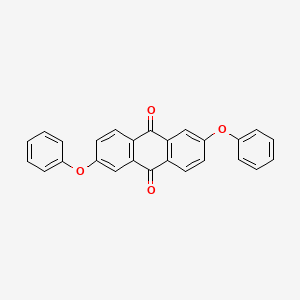
2,6-Diphenoxy-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenoxy-9,10-anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenoxy-9,10-anthraquinone typically involves the introduction of phenoxy groups to the anthraquinone core. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with 2,6-dichloro-9,10-anthraquinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenoxy-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can replace the phenoxy groups in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone-2,6-dione, while reduction can produce 2,6-diphenoxy-9,10-dihydroanthracene.
Scientific Research Applications
2,6-Diphenoxy-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2,6-Diphenoxy-9,10-anthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The phenoxy groups enhance its ability to interact with hydrophobic regions of proteins and membranes, contributing to its biological activity .
Comparison with Similar Compounds
- 2,6-Diphenyl-9,10-anthraquinone
- 2,6-Di(thien-2′-yl)-9,10-anthraquinone
- 2,6-Bis(9′,9′-dioctylfluoren-2′-yl)-9,10-anthraquinone
Uniqueness: 2,6-Diphenoxy-9,10-anthraquinone is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These modifications enhance its solubility, stability, and reactivity compared to other anthraquinone derivatives. The phenoxy groups also influence its photophysical properties, making it suitable for applications in organic electronics and photodynamic therapy .
Properties
Molecular Formula |
C26H16O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O4/c27-25-22-14-12-20(30-18-9-5-2-6-10-18)16-24(22)26(28)21-13-11-19(15-23(21)25)29-17-7-3-1-4-8-17/h1-16H |
InChI Key |
UVAHOVVHRHOLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


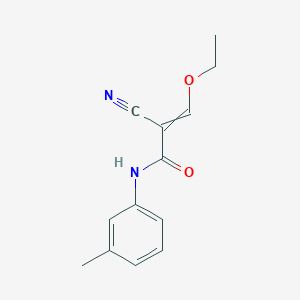
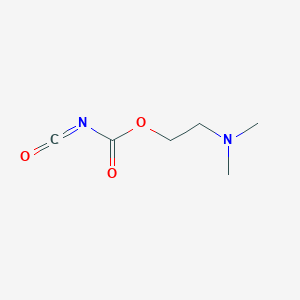
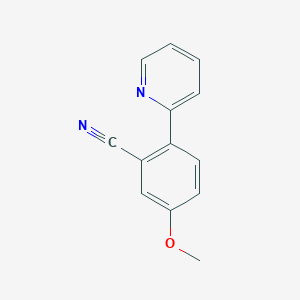
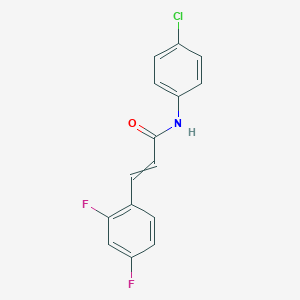
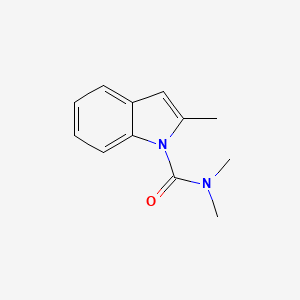
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
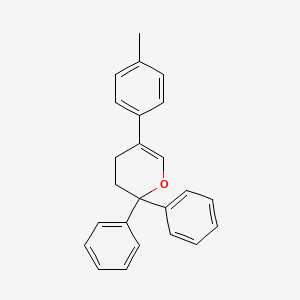
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
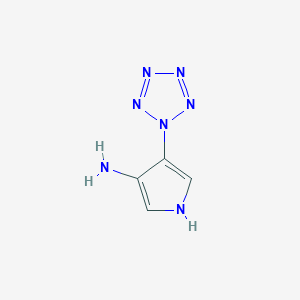
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
